N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
CAS No.: 1242919-69-2
Cat. No.: VC2660098
Molecular Formula: C20H35N3
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1242919-69-2 |
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Molecular Formula | C20H35N3 |
Molecular Weight | 317.5 g/mol |
IUPAC Name | N',N'-diethyl-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propane-1,3-diamine |
Standard InChI | InChI=1S/C20H35N3/c1-4-13-23-15-7-9-19-16-18(10-11-20(19)23)17-21-12-8-14-22(5-2)6-3/h10-11,16,21H,4-9,12-15,17H2,1-3H3 |
Standard InChI Key | QZSIMSPRGWRVGU-UHFFFAOYSA-N |
SMILES | CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC |
Canonical SMILES | CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC |
Introduction
Chemical Properties and Structural Characteristics
Physicochemical Properties
The fundamental physicochemical properties of N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine provide important insights into its behavior in various chemical environments. Table 1 summarizes the key physical and chemical parameters of this compound based on available data.
Table 1: Physicochemical Properties of N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Property | Value |
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CAS Number | 1242919-69-2 |
Molecular Formula | C20H35N3 |
Molecular Weight | 317.5 g/mol |
PubChem Compound ID | 50742470 |
The compound's structure suggests it likely possesses moderate lipophilicity due to the presence of multiple alkyl chains (propyl and ethyl groups), while the three nitrogen atoms provide potential hydrogen bonding sites and basic centers. These characteristics would influence its solubility profile, with potential solubility in both organic solvents and, to a lesser extent, aqueous media, particularly under acidic conditions where protonation of the amine groups would enhance water solubility.
Structural Features and Molecular Representations
The structural complexity of N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine necessitates multiple representation formats to comprehensively describe its molecular architecture. Table 2 presents the various molecular descriptors that facilitate database searching and computational analysis.
Table 2: Molecular Representations of N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Representation Type | Value |
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IUPAC Name | N',N'-diethyl-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propane-1,3-diamine |
SMILES | CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC |
Standard InChI | InChI=1S/C20H35N3/c1-4-13-23-15-7-9-19-16-18(10-11-20(19)23)17-21-12-8-14-22(5-2)6-3/h10-11,16,21H,4-9,12-15,17H2,1-3H3 |
Standard InChIKey | QZSIMSPRGWRVGU-UHFFFAOYSA-N |
These molecular identifiers provide standardized ways to reference the compound across chemical databases and literature resources, essential for accessing and cross-referencing information in scientific research contexts.
Functional Group Analysis
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine contains several distinct functional groups that contribute to its chemical properties and potential reactivity patterns:
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Tetrahydroquinoline core: A bicyclic structure consisting of a benzene ring fused to a partially saturated piperidine ring, providing conformational flexibility and a rigid scaffold.
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Multiple amine functionalities:
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A tertiary amine within the tetrahydroquinoline ring (N-propyl substituted)
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A secondary amine in the methylamine linker at position 6
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A tertiary amine (N,N-diethyl substituted) at the terminus of the propane-1,3-diamine chain
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Aromatic system: The benzene portion of the tetrahydroquinoline provides potential sites for electrophilic aromatic substitution reactions.
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Aliphatic chains: Multiple alkyl groups (propyl, ethyl, and propylene segments) contribute to the compound's lipophilicity and steric properties.
These functional elements create a molecule with multiple reactive sites and potential for further chemical transformations, including nucleophilic activity at the nitrogen centers, electrophilic aromatic substitution on the benzene ring, and various modifications of the amine functionalities.
Structural Analysis and Molecular Interactions
Tetrahydroquinoline Scaffold Characteristics
The tetrahydroquinoline scaffold represents a central structural element in N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine. This bicyclic system consists of a benzene ring fused to a partially saturated piperidine ring, creating a rigid framework that influences the compound's three-dimensional structure and potential interactions.
The partial saturation of the heterocyclic ring imparts conformational flexibility to the molecule, distinguishing it from fully aromatic quinoline derivatives. This feature can significantly impact molecular recognition processes and binding interactions with potential biological targets or catalytic systems. The N-propyl substitution at position 1 further modifies the electronic properties of the nitrogen atom and creates an additional hydrophobic region within the molecule.
Amine Functionality Comparisons
The three distinct amine functionalities within N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine exhibit different electronic and steric properties that influence their respective chemical behaviors. These differences arise from their varying substitution patterns and positioning within the molecular framework.
The tertiary amine within the tetrahydroquinoline ring exists in a constrained cyclic environment, which affects its accessibility and potentially modifies its basicity compared to acyclic tertiary amines. The secondary amine in the methylamine linker represents the most accessible nitrogen center, with reduced steric hindrance and the capacity to function as both a hydrogen bond donor and acceptor. The terminal N,N-diethyl amine exhibits greater steric bulk due to the presence of two ethyl substituents, which could influence its participation in hydrogen bonding or coordination interactions.
These variations in the electronic and steric environments of the amine functionalities create a molecule with potentially complex acid-base properties and selective reactivity patterns. The presence of multiple basic centers with different pKa values would also influence the compound's protonation state under various pH conditions, affecting properties such as solubility, membrane permeability, and potential interactions with biological targets.
Research Methodology and Analytical Approaches
Comprehensive Characterization Methods
Thorough characterization of N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine would typically employ multiple complementary analytical techniques to elucidate its structure, purity, and physicochemical properties. A comprehensive analytical approach would include:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would provide detailed structural information, while 2D techniques (COSY, HSQC, HMBC) would help establish connectivity relationships between different parts of the molecule.
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Mass spectrometry: Providing molecular weight confirmation and fragmentation pattern analysis to verify structural elements.
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Infrared spectroscopy: Identifying characteristic functional group absorptions, particularly for the amine functionalities.
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UV-Visible spectroscopy: Characterizing the chromophore system of the aromatic region.
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Chromatographic methods:
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High-Performance Liquid Chromatography (HPLC): Assessing purity and potentially separating isomers or closely related compounds.
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Thin-Layer Chromatography (TLC): Monitoring reactions and providing preliminary purity assessment.
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Physical property measurements:
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Melting point determination
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Solubility profiling in various solvents
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pH-dependent distribution coefficient (Log D) measurements
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These analytical approaches would generate complementary data essential for confirming the compound's identity, assessing its purity, and characterizing its fundamental physicochemical properties.
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